

Propylparaben sodium estrogenic activity comparison

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Compound Focus: Propylparaben Sodium

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Quantitative Comparison of Estrogenic Activity

The table below summarizes experimental data on the estrogenic activity of Propylparaben (PP) from key scientific studies.

Assay Type	Specific Test	Key Metric / Result for PP	Positive Control (E2) Result	Relative Potency vs. E2	Citation
ER Binding	Competitive binding to human ER α and ER β <i>in vitro</i>	Binds to both ER α and ER β , with higher affinity for longer-chain parabens.	(Not specified in abstract)	Much smaller RBA (Relative Binding Affinity) than Diethylstilbestrol (a strong synthetic estrogen).	[1]

Assay Type	Specific Test	Key Metric / Result for PP	Positive Control (E2) Result	Relative Potency vs. E2	Citation
Cellular Proliferation	MCF-7 human breast cancer cell proliferation	Stimulated proliferation to the same maximal level as E2.	Maximal cell yield at 3×10^{-11} M.	Required a concentration ~100,000 times higher than E2.	[1]
ER α Dimerization	BRET-based ER α dimerization assay (HEK293 cells)	PC₂₀: 3.09×10^{-5} M (Concentration causing 20% of the max response).	(Assay-specific reference value)	Less potent than E2; more potent than Methylparaben.	[2]
Transcriptional Activation	Stably Transfected Transcriptional Activation (STTA) assay (ER α -HeLa9903 cells)	PC₂₀: 1.18×10^{-6} M (Concentration causing 20% of the max response).	(Assay-specific reference value)	More potent in gene activation than in dimerization.	[2]
DNA Damage	Immunostaining for γ -H2AX and 53BP1 foci (human breast epithelial cells)	Induced DNA damage at concentrations of $1 \mu\text{M}$ and $5 \mu\text{M}$.	Induced DNA damage at relevant physiological levels.	Induced damage at concentrations with limited transactivation.	[3]

Detailed Experimental Protocols

For researchers looking to replicate or understand the context of this data, here are the methodologies from the key assays cited.

BRET-based ER α Dimerization Assay

This assay measures the initial step of estrogen signaling: the ligand-induced dimerization of the estrogen receptor.

- **Cell Line:** HEK293 cells stably transfected with ER α fused to NanoLuc luciferase (Nluc) and HaloTag (HT) [2].
- **Procedure:**
 - Cells are seeded in white 96-well plates [2].
 - A ligand (HaloTag NanoBRET 618) is added, followed by serially diluted solutions of the test chemical (Propylparaben) or reference controls [2].
 - After incubation, a detection medium containing a luciferase substrate is added [2].
 - Luminescence and fluorescence are measured. The BRET signal, which increases when the tagged ER α proteins dimerize, is used to quantify activity [2].
- **Key Output:** The PC₂₀ value, which is the concentration of the chemical that produces 20% of the maximum dimerization response [2].

Stably Transfected Transcriptional Activation (STTA) Assay

This assay evaluates the downstream functional outcome of ER activation—the transcription of estrogen-responsive genes.

- **Cell Line:** ER α -HeLa9903 cells (HeLa cells stably transfected with an estrogen-responsive luciferase reporter gene) [2].
- **Procedure:**
 - Cells are cultured in a medium with charcoal-stripped serum to remove endogenous hormones [2].
 - Cells are exposed to the test chemical (Propylparaben) for a specified period.
 - Cell lysates are prepared, and luciferase activity is measured, which is directly proportional to the degree of ER-mediated transcriptional activation [2].
- **Key Output:** The PC₂₀ value for transcriptional activation, indicating the concentration required to induce 20% of the maximal gene expression response [2].

MCF-7 Cell Proliferation Assay (E-Screen)

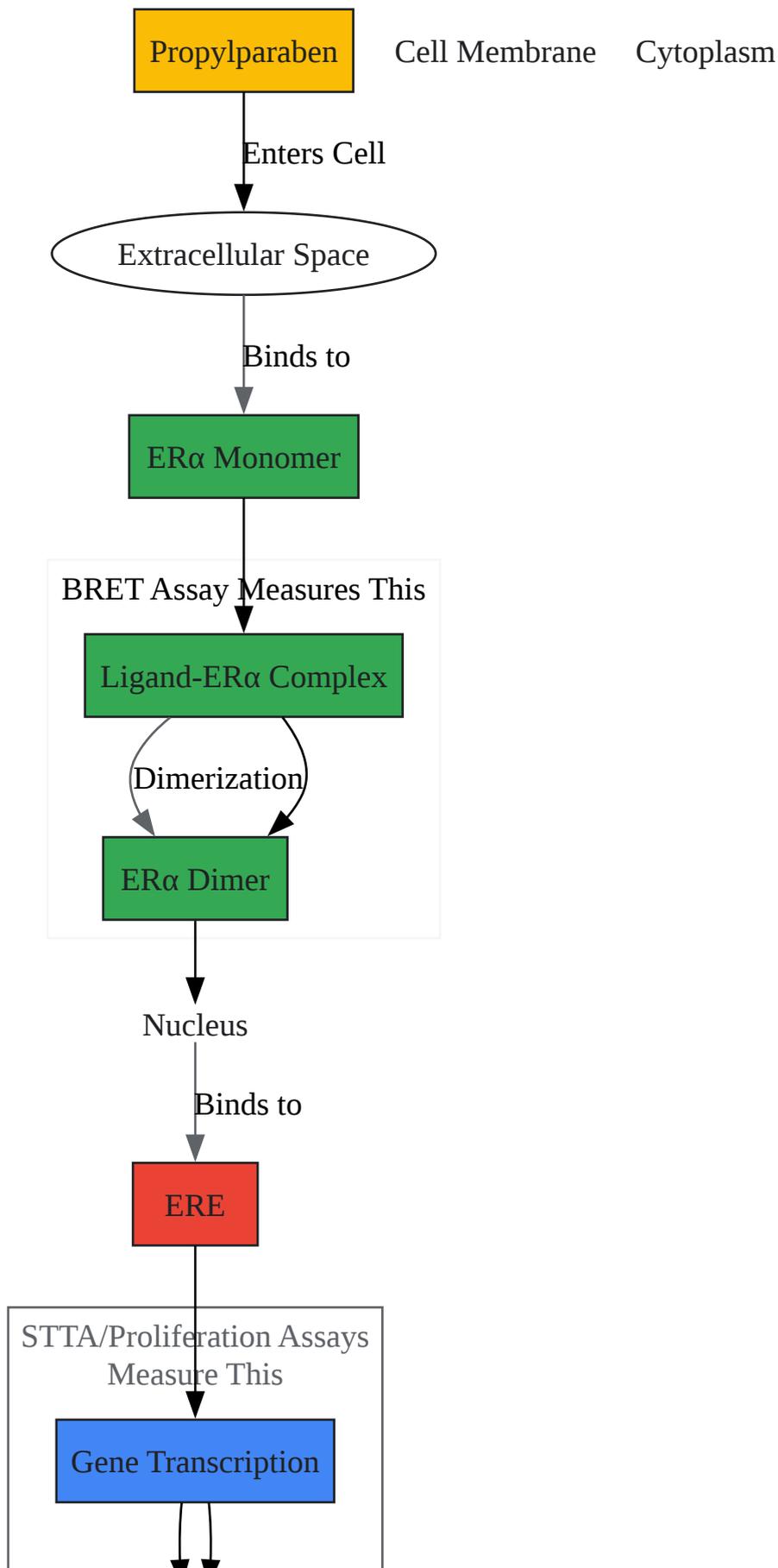
This functional assay measures the ability of a compound to stimulate the proliferation of estrogen-sensitive cells.

- **Cell Line:** MCF-7 human breast cancer cells, which are ER α -positive [1].
- **Procedure:**
 - Cells are placed in a hormone-depleted medium.
 - They are then treated with various concentrations of Propylparaben, 17 β -estradiol (E2, positive control), or a vehicle (negative control).
 - After several days, the cell yield is quantified.
 - To confirm ER-dependence, parallel experiments are conducted with the pure anti-estrogen ICI 162,780, which should completely suppress proliferation induced by ER agonists [1].

Signaling Pathways of Estrogenic Activity

The following diagrams illustrate the key mechanistic pathways through which Propylparaben exerts its estrogenic effects, based on the experimental findings.

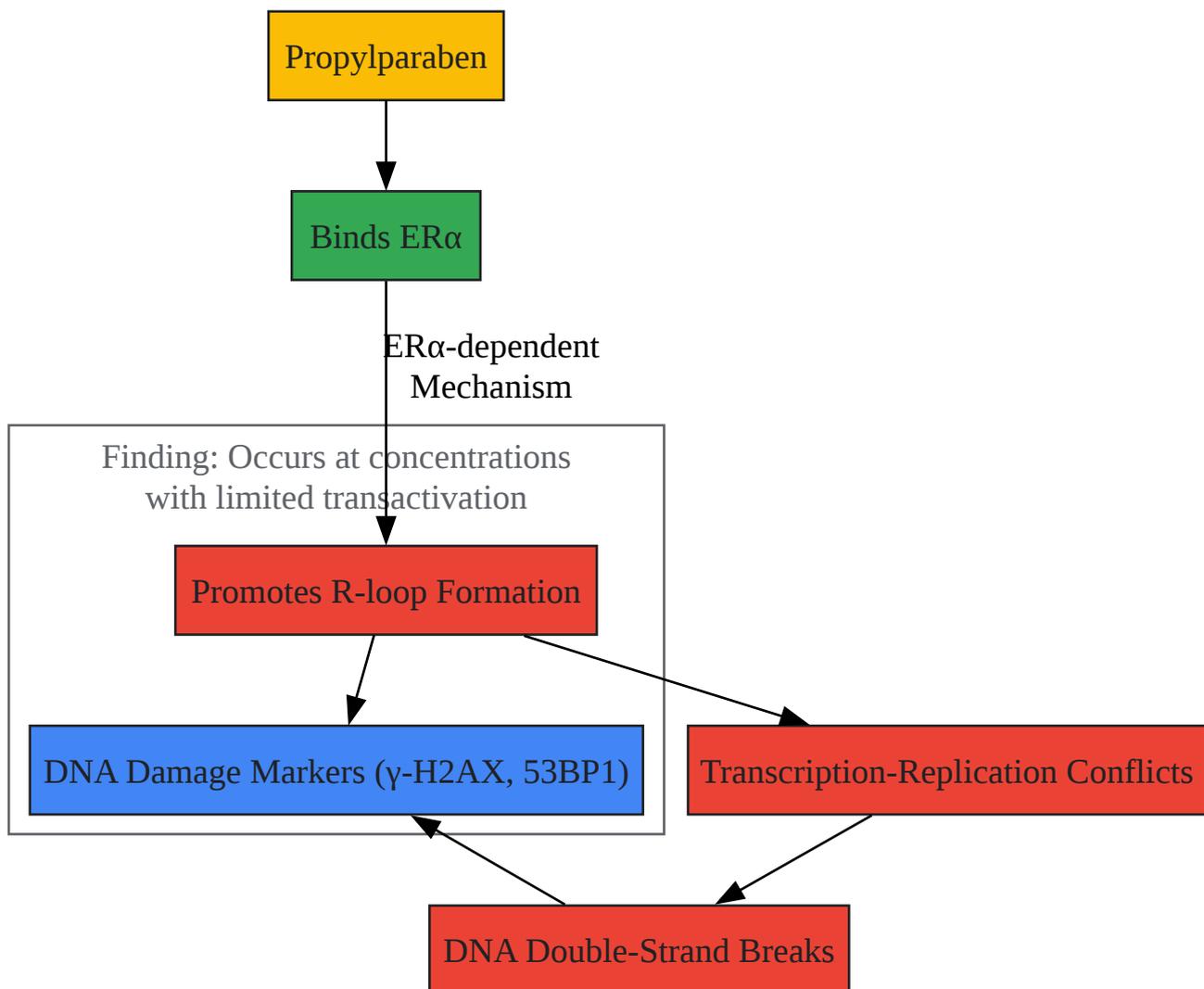
Genomic ER α Signaling Pathway





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ER α -Dependent DNA Damage Pathway



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Interpretation of Key Findings

- **Assay Selection is Critical:** The data shows that Propylparaben's relative estrogenic potency is highly dependent on the assay. It appears significantly more potent in the **STTA assay** (measuring gene transcription) than in the **BRET assay** (measuring receptor dimerization) [2]. This highlights the importance of using multiple complementary assays for a complete risk assessment.
- **A Two-Pronged Mechanism:** Propylparaben's activity is not limited to mimicking estrogen in driving cell proliferation and gene expression. Crucially, research indicates it can also induce **DNA damage in human breast epithelial cells** through an ER α -dependent mechanism that involves R-loop formation, and this occurs at concentrations that show limited classical estrogenic transactivation [3]. This suggests a potential separate pathway for toxicity that warrants further investigation.

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References

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